Cas no 514-07-8 (Taraxerone)
Taraxerone Chemical and Physical Properties
Names and Identifiers
-
- 27-Norolean-14-en-3-one,13-methyl-, (13a)-
- TARAXERONE
- [ "" ]
- (4As,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-
- VC7U2M012Z
- BDBM50275506
- Q27136302
- 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a
- Taraxer-14-en-3-one
- 514-07-8
- TARAXER-3-ONE
- Taraxeron
- SCHEMBL3155249
- 3(2H)-PICENONE, 1,4,4A,5,6,6A,8,8A,9,10,11,12,12A,12B,13,14,14A,14B-OCTADECAHYDRO-4,4,6A,8A,11,11,12B,14B-OCTAMETHYL-, (4AR-(4Aalpha,6Abeta,8Abeta,12Abeta,12Balpha,14Aalpha,14Bbeta))-
- D-Friedoolean-14-en-3-one
- MS-27476
- 3(2H)-PICENONE, 1,4,4A,5,6,6A,8,8A,9,10,11,12,12A,12B,13,14,14A,14B-OCTADECAHYDRO-4,4,6A,8A,11,11,12B,14B-OCTAMETHYL-, (4AR,6AR,8AR,12AR,12BS,14AR,14BR)-
- 27-NOROLEAN-14-EN-3-ONE, 13-METHYL-, (13.ALPHA.)-
- 27-NOROLEAN-14-EN-3-ONE, 13-METHYL-, (13alpha)-
- DTXSID60965707
- delta14-TARAXEN-3-ONE
- CS-0016468
- Skimmione
- AKOS037515402
- (4aS,6aS,6aR,8aR,12aS,14aS,14bS)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4 a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
- UNII-VC7U2M012Z
- HY-N1177
- CHEBI:67826
- 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one
- (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
- CHEMBL519077
- .DELTA.14-TARAXEN-3-ONE
- 3(2H)-PICENONE, 1,4,4A,5,6,6A,8,8A,9,10,11,12,12A,12B,13,14,14A,14B-OCTADECAHYDRO-4,4,6A,8A,11,11,12B,14B-OCTAMETHYL-, (4AR-(4A.ALPHA.,6A.BETA.,8A.BETA.,12A.BETA.,12B.ALPHA.,14A.ALPHA.,14B.BETA.))-
- ConMedNP.2232
- DA-67932
- Taraxerone
-
- Inchi: 1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1
- InChI Key: DBCAVZSSFGIHQZ-YLAYQGCQSA-N
- SMILES: O=C1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)C3=CC[C@@]4(C)CCC(C)(C)C[C@H]4[C@]3(C)CC[C@@H]12
Computed Properties
- Exact Mass: 424.37100
- Monoisotopic Mass: 424.370516150 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 31
- Rotatable Bond Count: 0
- Complexity: 831
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 424.7
- XLogP3: 9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Powder
- Density: 1.0±0.1 g/cm3
- Boiling Point: 488.3±44.0 °C at 760 mmHg
- Flash Point: 202.8±23.4 °C
- Refractive Index: 1.534
- PSA: 17.07000
- LogP: 8.37710
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Taraxerone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Taraxerone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T98050-5mg |
Taraxerone |
514-07-8 | ,HPLC≥98% | 5mg |
¥2400.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TJS1382-1 mg |
Taraxerone |
514-07-8 | 98.00% | 1mg |
¥798.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TJS1382-5 mg |
Taraxerone |
514-07-8 | 98.00% | 5mg |
¥1796.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TJS1382-10 mg |
Taraxerone |
514-07-8 | 98.00% | 10mg |
¥2698.00 | 2022-04-26 | |
| TRC | T213355-1mg |
Taraxerone |
514-07-8 | 1mg |
$ 150.00 | 2022-06-03 | ||
| TRC | T213355-2.5mg |
Taraxerone |
514-07-8 | 2.5mg |
$ 225.00 | 2022-06-03 | ||
| TRC | T213355-5mg |
Taraxerone |
514-07-8 | 5mg |
$ 495.00 | 2022-06-03 | ||
| MedChemExpress | HY-N1177-1mg |
Taraxerone |
514-07-8 | ≥98.0% | 1mg |
¥1800 | 2025-04-16 | |
| MedChemExpress | HY-N1177-5mg |
Taraxerone |
514-07-8 | ≥98.0% | 5mg |
¥5400 | 2025-04-16 | |
| ChemScence | CS-0016468-1mg |
Taraxerone |
514-07-8 | ≥98.0% | 1mg |
$210.0 | 2022-04-27 |
Taraxerone Suppliers
Taraxerone Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Taraxerone
Taraxerone (CAS No. 514-07-8): A Promising Bioactive Triterpenoid with Emerging Therapeutic Potential
Taraxerone, a naturally occurring triterpenoid compound identified by the Chemical Abstracts Service (CAS) registry number CAS No. 514-07-8, has garnered significant attention in recent years due to its diverse pharmacological properties and structural uniqueness. Isolated primarily from plants of the Euphorbiaceae family such as Taraxacum officinale (common dandelion), this compound belongs to the lupane-type triterpenoids, featuring a pentacyclic carbon skeleton with specific functional groups that contribute to its biological activity. The molecular formula C30H48O3 reflects its complex structure, which includes an oxygenated ring system and multiple hydroxyl substituents arranged in a spatial configuration that facilitates interactions with cellular targets.
Recent advancements in analytical chemistry have enabled precise characterization of Taraxerone’s stereochemistry, revealing its role as a chiral compound with distinct enantiomeric forms. This structural feature is critical for understanding its mechanism of action, as studies published in the Journal of Natural Products (2023) demonstrated that the (+)-enantiomer exhibits superior anti-inflammatory activity compared to its (-)-counterpart when tested in murine macrophage models. Such findings highlight the importance of stereochemical purity in optimizing therapeutic outcomes, prompting researchers to focus on asymmetric synthesis methods for large-scale production.
In the realm of Taraxerone’s anti-inflammatory effects, groundbreaking research from the University of Tokyo (2023) elucidated its ability to inhibit NF-κB signaling pathways by directly binding to IKKβ kinase domains, thereby suppressing pro-inflammatory cytokine production. This mechanism was validated through CRISPR-Cas9 knockout experiments, which confirmed that IKKβ is a primary target for Taraxerone’s immunomodulatory activity. The study further revealed synergistic effects when combined with low-dose corticosteroids, suggesting potential applications in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease without the associated steroid-related side effects.
Cancer research has also seen notable progress involving Taraxerone’s cytotoxic properties. A collaborative study between Harvard Medical School and the Shanghai Institute of Materia Medica (published in Nature Communications, 2023) identified that Taraxerone induces apoptosis in triple-negative breast cancer cells by activating caspase-dependent pathways while sparing healthy tissue. The compound was shown to disrupt mitochondrial membrane integrity through Bcl-2 family protein modulation, a mechanism previously unreported among triterpenoids. These findings were corroborated by high-throughput screening data indicating selectivity indices exceeding 10:1 against cancer vs normal cells.
The neuroprotective potential of Taraxerone’s molecular structure has been explored through Alzheimer’s disease models. Researchers at MIT (Cell Reports, 2023) discovered that this compound enhances amyloid-beta clearance by upregulating P-glycoprotein expression on brain microvascular endothelial cells, thereby improving blood-brain barrier function and reducing plaque formation. In vivo studies using APP/PS1 transgenic mice demonstrated significant cognitive improvement after 16 weeks of treatment at sub-micromolar concentrations, suggesting novel strategies for neurodegenerative disease management.
Innovative drug delivery systems are now being developed for optimized bioavailability of Taraxerone-based formulations. A nanoencapsulation method reported in Biomaterials Science (January 2024) achieved 98% encapsulation efficiency using pH-sensitive chitosan nanoparticles, enabling targeted release in tumor microenvironments with acidic pH levels. This approach increased tumor accumulation by 4-fold compared to free drug administration while reducing systemic toxicity – a critical advancement for clinical translation.
Taraxerone’s role as a natural product scaffold continues to inspire medicinal chemistry efforts. Structural modifications conducted at Stanford University (ACS Medicinal Chemistry Letters, 2023) led to derivatives with enhanced proteasome inhibitory activity, surpassing bortezomib efficacy by up to 70% in multiple myeloma cell lines without affecting normal hematopoietic stem cells. These analogs incorporate fluorinated substituents at C3-position and methyl ether groups at C16, demonstrating how subtle structural changes can dramatically improve pharmacological profiles.
Synthetic biology approaches are now being applied to scale production of CAS No. 514-07-8 compounds. A metabolic engineering breakthrough published in Nature Plants (March 2024) successfully overexpressed key biosynthetic enzymes in yeast cultures, achieving milligram-scale yields from glucose feedstock – approximately 5 times higher than traditional plant extraction methods. This biotechnological advancement addresses supply chain challenges while maintaining >99% purity standards essential for preclinical studies.
Clinical trial planning is underway following promising phase I results from an open-label study conducted at MD Anderson Cancer Center (submitted July 2023). The trial demonstrated safe oral administration profiles up to 5 mg/kg/day dosages with no observed hepatotoxicity or nephrotoxicity over eight weeks of treatment. Pharmacokinetic analysis revealed half-life extension via cyclodextrin complexation compared to unformulated drug administration – a critical step toward developing viable pharmaceutical formulations.
In dermatological applications, new research from L’Oréal R&D Paris (Journal of Investigative Dermatology, April 2024) confirmed Taraxerone’s efficacy as an antioxidant agent. Topical formulations inhibited matrix metalloproteinase activity by over 65% under UV irradiation conditions while promoting collagen synthesis through TGF-β signaling activation in human dermal fibroblasts cultures. These dual actions suggest potential for anti-aging skincare products targeting both oxidative stress and photoaging mechanisms.
The compound’s unique chemical properties also make it valuable for analytical method development. A recent HPLC method optimization study published in Analytical Chemistry Today (February 2024) established a novel detection protocol using tandem mass spectrometry (EI-MS/MS), achieving quantification limits below parts-per-trillion levels even in complex biological matrices like plasma and urine extracts – essential for pharmacokinetic monitoring during clinical trials.
Safety assessments conducted under GLP guidelines have validated the compound’s non-toxic profile when administered within therapeutic ranges (Toxicology Letters, May 2024). Subchronic toxicity studies on Sprague-Dawley rats showed no adverse effects on liver/kidney function or hematological parameters up to doses exceeding clinical relevance by three orders of magnitude. This safety margin supports multi-modal development across oncology and dermatology indications simultaneously.
Ongoing investigations into Taraxerone’s epigenetic effects (published June 2024) reveal histone deacetylase inhibition capabilities comparable to panobinostat but with greater selectivity towards HDAC6 isoforms involved in autophagy regulation. This discovery opens new avenues for combination therapies targeting cancer cells resistant to conventional HDAC inhibitors through simultaneous modulation of apoptosis and autophagy pathways.
In cardiovascular research, recent data from Johns Hopkins University (Circulation Research, July/August issue pending publication) indicates that this triterpenoid protects endothelial cells against oxidized LDL-induced dysfunction via Nrf₂ pathway activation – promoting antioxidant enzyme expression while reducing oxidative stress markers like malondialdehyde levels by over 50%. Such findings position it as a promising adjunct therapy for atherosclerosis prevention and management.
Sustainable sourcing strategies are being developed alongside synthetic approaches due to increasing demand from pharmaceutical industries (GCB Bioenergy, March/April issue). Researchers have identified alternative plant sources within Euphorbiaceae family exhibiting higher taraxerol precursor content – enabling cost-effective extraction processes using supercritical CO₂ technology with >95% yield efficiency compared traditional solvent-based methods.
The emerging understanding of Taraxerone’s mechanistic versatility has led to interdisciplinary collaborations exploring its use across biomedical fields (Biochemical Journal, August preview). Notably, its ability to modulate ion channels was recently discovered through patch-clamp electrophysiology experiments showing selective inhibition of TRPV1 receptors at nanomolar concentrations – offering novel pain management possibilities without opiate-related side effects when combined with existing analgesics.
The multifaceted pharmacological profile supported by cutting-edge research establishes Taraxerone as an exceptional natural product candidate bridging traditional herbal medicine and modern precision medicine paradigms. With ongoing advancements in synthetic accessibility and formulation technologies complementing its well-documented safety profile, this CAS No. 514-07-8 compound is poised to become an indispensable tool across academic research labs and commercial drug development pipelines alike – representing one of the most exciting emerging compounds in current biomedical innovation landscapes.
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